2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate
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Overview
Description
2-Thia-6-Azaspiro[33]Heptane 2-Oxide Trifluoroacetate is a chemical compound with the molecular formula C7H10F3NO3S This compound is part of the azaspiro family, which is known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the alkylation of a suitable precursor with a trifluoroacetate group. The reaction conditions often involve the use of strong bases such as sodium hydroxide to facilitate the formation of the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes optimization of reaction conditions to minimize by-products and maximize the efficiency of the synthesis. Techniques such as distillation and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. The presence of the trifluoroacetate group enhances its stability and bioavailability, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Thia-6-Azaspiro[3.3]Heptane: Lacks the oxide and trifluoroacetate groups, resulting in different chemical properties and reactivity.
2-Oxa-6-Azaspiro[3.3]Heptane: Contains an oxygen atom in place of sulfur, leading to variations in its chemical behavior and applications.
Uniqueness
2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate is unique due to its combination of sulfur, nitrogen, and trifluoroacetate groups. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2λ4-thia-6-azaspiro[3.3]heptane 2-oxide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS.C2HF3O2/c7-8-3-5(4-8)1-6-2-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHZTFFWDKTSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CS(=O)C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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